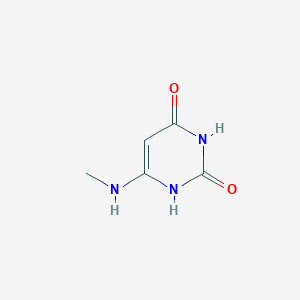

6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Description

Significance of Pyrimidine (B1678525) Derivatives in Drug Discovery and Development

Pyrimidine derivatives are a class of heterocyclic compounds that are of paramount importance in medicinal chemistry due to their diverse and significant biological activities. gsconlinepress.comnih.gov The pyrimidine ring is a key structural component of nucleic acids (DNA and RNA), where it is found in the bases uracil (B121893), thymine, and cytosine. gsconlinepress.comignited.in This inherent biological relevance allows pyrimidine-based compounds to interact readily with various enzymes and cellular components, making them a privileged scaffold in drug design. nih.gov

The versatility of the pyrimidine core has enabled medicinal chemists to develop a vast number of derivatives with a wide spectrum of pharmacological properties. gsconlinepress.comresearchgate.net These compounds have been extensively investigated and developed as therapeutic agents for a multitude of diseases. gsconlinepress.com The broad utility of pyrimidine derivatives stems from their ability to be synthetically modified, allowing for the fine-tuning of their biological and pharmacokinetic properties. researchgate.netresearchgate.net The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, underscoring its enduring importance in modern medicine. nih.gov

Table 1: Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Oncology | Anticancer, Antitumor, Kinase Inhibition (EGFR, FAK, CDK) researchgate.netmdpi.comnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (including Anti-HIV) gsconlinepress.comignited.inmdpi.comnih.gov |

| Inflammation | Anti-inflammatory, Analgesic nih.govnih.gov |

| Metabolic Disorders | Antidiabetic researchgate.net |

| Cardiovascular Diseases | Antihypertensive nih.govnih.gov |

| Neurological Disorders | Anticonvulsant, CNS-active agents ignited.innih.gov |

| Other | Antioxidant, Antiprotozoal, Herbicidal gsconlinepress.commedwinpublishers.comresearchgate.net |

Historical Context and Evolution of Pyrimidinedione Research

Research into pyrimidine and its derivatives has a rich history intertwined with the foundational discoveries of biochemistry and pharmacology. The initial recognition of pyrimidines, such as uracil, thymine, and cytosine, as fundamental components of nucleic acids established their biological significance. medwinpublishers.com This naturally led to investigations into their synthetic analogues as potential modulators of biological processes.

The pyrimidinedione core, specifically the uracil structure (pyrimidine-2,4(1H,3H)-dione), became a focal point of early research. medwinpublishers.comwikipedia.org Scientists discovered that modifications to this core could lead to compounds that interfere with nucleic acid synthesis and function, a strategy that proved highly effective in cancer and virology. medwinpublishers.com For instance, the development of fluoropyrimidines like 5-fluorouracil (B62378) marked a significant milestone in cancer chemotherapy. nih.gov

Over the decades, research has evolved from creating general antimetabolites to designing highly specific enzyme inhibitors. The understanding of enzyme structures and disease pathways has allowed for the rational design of pyrimidinedione derivatives that target specific proteins, such as kinases and viral enzymes. nih.govnih.gov This evolution is exemplified by the development of inhibitors for dipeptidyl peptidase IV (DPP-4) and various protein kinases involved in cell cycle regulation. nih.govnih.gov The journey of pyrimidinedione research reflects the broader progression of medicinal chemistry from broad-spectrum agents to targeted therapeutics.

Overview of the Role of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione within Pyrimidine Research

Within the vast field of pyrimidine research, this compound, also known as 6-methylaminouracil, has emerged as a compound of significant interest, primarily as a key building block in the synthesis of targeted therapies. Its structure, featuring a methylamino group at the 6-position of the uracil core, provides a valuable scaffold for further chemical modification.

The most prominent role of this compound is as a crucial intermediate in the synthesis of Trametinib. Trametinib is a potent and selective small-molecule inhibitor of MEK (Mitogen-activated protein kinase kinase), a key enzyme in a cellular signaling pathway often dysregulated in cancer. This makes this compound a vital precursor for a clinically significant anticancer agent used in the treatment of melanoma and other cancers.

Beyond its application in the synthesis of established drugs, the this compound scaffold itself has been a subject of investigation for its potential kinase inhibitory activity. Research has explored its capacity to inhibit enzymes such as CDK2 (Cyclin-dependent kinase 2) and FLT3 (FMS-like tyrosine kinase 3), which are also important targets in oncology. This highlights its potential as a lead compound for the development of new targeted cancer therapies. The utility of this compound underscores the enduring strategy in medicinal chemistry of using established heterocyclic cores to build novel and highly specific therapeutic agents.

Table 2: Profile of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 6-methylaminouracil, 6-(methylamino)-1H-pyrimidine-2,4-dione |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Primary Role | Key intermediate in the synthesis of Trametinib; Investigated as a kinase inhibitor scaffold. |

Properties

IUPAC Name |

6-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVRRPGXQIRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292224 | |

| Record name | 6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34284-87-2 | |

| Record name | 34284-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 6 Methylamino Pyrimidine 2,4 1h,3h Dione and Its Analogs

Established Synthetic Routes for the Pyrimidinedione Core

The pyrimidinedione framework, also known as the uracil (B121893) skeleton, is a cornerstone of numerous biologically important molecules. medwinpublishers.com Its synthesis is well-established, with the most common methods involving the condensation of a three-carbon component with urea (B33335) or a urea derivative.

A primary route involves the reaction of urea with cyanoacetic acid in the presence of acetic anhydride (B1165640). medwinpublishers.com This mixture is heated, leading to the formation of 6-aminopyrimidine-2,4-dione (6-aminouracil) after treatment with a base like sodium hydroxide (B78521). medwinpublishers.com This method provides a direct entry to a 6-amino-functionalized pyrimidinedione, which serves as a key precursor for the target compound.

Another widely recognized method is the Biginelli reaction, a one-pot multi-component synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. researchgate.net While this typically yields dihydropyrimidines, it exemplifies the efficiency of multi-component strategies in constructing the core ring system. researchgate.netx-mol.com Modifications of this reaction and other multi-component approaches are frequently employed to generate diverse pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net

Strategies for the Introduction of the 6-Methylamino Moiety

The installation of the methylamino group at the C6 position of the pyrimidinedione ring can be achieved through several strategic approaches, either by building the ring with the moiety already present in a precursor or by derivatizing a pre-formed pyrimidinedione ring.

Condensation reactions are fundamental to building the heterocyclic core itself. The reaction between urea and cyanoacetic acid directly installs an amino group at the 6-position. medwinpublishers.com To obtain the specific 6-methylamino group, a similar condensation could be envisioned using a precursor where the nitrogen of the future amino group is already methylated, such as N-methylcyanoacetamide, condensed with urea. Alternatively, N-methylurea could be condensed with a suitable three-carbon component. The versatility of uracil and its derivatives is widely acknowledged by synthetic chemists. researchgate.net The synthesis of 6-amino-1,3-dimethyluracil (B104193), an analog, is achieved through the condensation of cyanoacetic acid and 1,3-dimethylurea (B165225), followed by cyclization under alkaline conditions. google.com

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like pyrimidinediones in a single step, minimizing waste and simplifying procedures. researchgate.netnih.gov These reactions can be designed to incorporate the desired 6-substituent from the outset. For instance, a three-component reaction involving an N-methylated precursor, a dicarbonyl compound, and a source of ammonia (B1221849) or an amine could potentially construct the 6-(methylamino)pyrimidinedione ring system in one pot. organic-chemistry.org One-pot syntheses of various pyranopyrimidine dione (B5365651) derivatives have been reported through the reaction of barbituric acids, aryl aldehydes, and malononitrile, highlighting the utility of MCRs in this area of chemistry. researchgate.net The development of novel MCRs remains a key focus for synthesizing pyrimidine libraries sustainably. eurekaselect.com

Derivatization of a pre-existing pyrimidinedione ring is a common and versatile strategy. This typically starts with a readily accessible intermediate, such as 6-aminouracil (B15529) or 6-chlorouracil.

From 6-Aminouracil : 6-Aminouracil serves as a key intermediate for a wide range of fused pyrimidine derivatives. medwinpublishers.comresearchgate.net While direct methylation of the 6-amino group can be challenging due to the presence of multiple reactive nitrogen atoms, it can be achieved under controlled conditions. A more common approach involves converting the amino group into a better leaving group or using it to direct reactions at the 5-position. An alternative strategy involves reacting 6-amino-1,3-dimethyluracil with dimethylformamide-dimethylacetal (DMF-DMA) to form a 6-[(dimethylamino)methyleneamino] derivative, which showcases the reactivity of the 6-amino group. researchgate.net

From 6-Halopyrimidinediones : A highly effective method involves the nucleophilic substitution of a halogen at the 6-position. For example, 1-benzyl- or 1-methyl-6-chlorouracil can be treated with primary amines to yield 6-aminouracil derivatives. researchgate.net This reaction pathway allows for the direct introduction of the methylamino group by using methylamine (B109427) as the nucleophile to displace the chloride from 6-chloropyrimidine-2,4(1H,3H)-dione.

The following table summarizes representative derivatization reactions starting from 6-aminouracil analogs.

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 6-amino-1,3-dimethyluracil | Arylalkanone Mannich bases | 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines | Condensation/Cyclization | researchgate.net |

| 6-amino-1,3-dimethyluracil | Isatin derivatives | Spiro pyridodipyrimidines | Condensation | researchgate.net |

| 6-aminouracil | Aromatic aldehydes | Schiff bases (at C6-NH2) | Condensation | scirp.org |

| 1-methyl-6-chlorouracil | Primary amines | 6-(Alkylamino)uracils | Nucleophilic Substitution | researchgate.net |

Synthesis of Precursors and Key Intermediates for 6-(methylamino)pyrimidine-2,4(1H,3H)-dione Derivatives

The successful synthesis of the target compound relies on the availability of high-quality precursors. Key intermediates include 6-aminouracil and its N-alkylated analogs.

6-Aminouracil : This crucial precursor is typically synthesized by heating a mixture of urea and cyanoacetic acid with acetic anhydride, followed by cyclization with a sodium hydroxide solution. medwinpublishers.com

6-Amino-1,3-dimethyluracil : A frequently used analog, this compound is prepared via the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride. google.com The resulting dimethyl cyanoacetylurea (B75420) is then cyclized under alkaline conditions to yield the final product. google.com

6-Chlorouracils : These intermediates are valuable for introducing the amino moiety via nucleophilic substitution. They can be prepared from the corresponding uracils through various chlorination methods.

The table below outlines the synthesis of these key precursors.

| Precursor/Intermediate | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 6-Aminopyrimidine-2,4-dione (6-Aminouracil) | Urea, Cyanoacetic acid | 1) Acetic anhydride, 100-120°C; 2) 5% NaOH | medwinpublishers.com |

| 6-Amino-1,3-dimethyluracil | 1,3-Dimethylurea, Cyanoacetic acid | 1) Acetic anhydride (condensation); 2) Alkaline conditions (cyclization) | google.com |

| 6-Amino-5-bromo-2-thiouracil | 6-Amino-2-thiouracil, Bromine | Acetic acid | ekb.eg |

Advanced Synthetic Techniques and Green Chemistry Principles in Pyrimidinedione Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. The synthesis of pyrimidines has seen significant advancements in this area, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.inpowertechjournal.com

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives, including MCRs and derivatization reactions. researchgate.netresearchgate.net For example, the reaction of 6–amino–1,3–dimethylbarbituric acid with DMF-DMA can be performed under microwave irradiation in the solid state. researchgate.net

Solvent-Free Reactions : Conducting reactions under solvent-free or "neat" conditions is a core principle of green chemistry. nih.gov This approach has been successfully applied to the synthesis of spiro-pyrimidinones from barbituric acid, aldehydes, and urea using a solid acid catalyst, often with gentle heating. nih.gov

Use of Green Catalysts and Solvents : There is a growing trend towards using water as a solvent and employing reusable, heterogeneous catalysts to simplify product purification and minimize environmental impact. researchgate.netnih.gov Catalysts such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) have been used effectively in Biginelli-like reactions to produce pyrimidinone derivatives. nih.gov These green methods offer higher yields, shorter reaction times, and simpler workup procedures compared to traditional approaches. rasayanjournal.co.inpowertechjournal.com

Analytical Characterization Methodologies for Synthesized Compounds

The structural confirmation and purity assessment of newly synthesized pyrimidine derivatives, such as this compound and its analogs, rely on a combination of modern analytical techniques. These methodologies provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms within the molecule.

Spectroscopic techniques are indispensable for the characterization of novel compounds. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For derivatives of 6-aminouracil, ¹H and ¹³C NMR spectroscopy provide key data on the chemical environment of protons and carbons, respectively. For instance, in a series of synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives, ¹H-NMR spectra were used to identify exchangeable NH protons, with signals appearing at chemical shifts (δ) such as 2.47, 11.23, and 11.27 ppm. chemijournal.com The specific shifts and coupling constants of the protons on the pyrimidine ring and its substituents are crucial for confirming the success of synthetic modifications.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. In various pyrimidine-2,4-dione derivatives, characteristic absorption bands are observed for N-H stretching (around 3100-3500 cm⁻¹), C=O stretching of the dione functionality (typically in the range of 1650-1750 cm⁻¹), and C=C and C-N stretching vibrations within the heterocyclic ring. chemijournal.com For example, the IR spectrum of 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile showed distinct bands for NH groups at 3468.7, 3254.05, and 3196.21 cm⁻¹, and for carbonyl groups at 1730.52 and 1690.42 cm⁻¹. chemijournal.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, Fourier transform mass spectrometry (FTMS) and electrospray ionization (ESI) have been used to obtain high-resolution mass spectra, confirming the expected molecular weights of the synthesized analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within a molecule and can be used to monitor reactions or investigate the binding of these compounds to biological macromolecules like DNA. The absorption spectra of pyrimidine derivatives are typically characterized by absorption maxima in the UV region, which can be influenced by the nature and position of substituents on the pyrimidine ring.

Interactive Spectroscopic Data Table for Pyrimidine Analogs

| Compound Name | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile chemijournal.com | 2.47, 11.23, 11.27 (NH) | 3468.7, 3254.05, 3196.21 (NH), 1730.52, 1690.42 (C=O), 2074.78 (CN) |

| 6-hydroxy-8-methyl-5-(thiophen-2-yl)-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione chemijournal.com | 11.23, 11.27 (NH, OH) | 3125.16, 3040.10 (NH), 3450 (OH) |

A notable example is the crystal structure of 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate . mdpi.comresearchgate.net In this analog, the six-membered uracil ring is planar. mdpi.comresearchgate.net The crystal structure is stabilized by O—H···O hydrogen bonds involving the carbonyl oxygen atoms of the uracil ring and water molecules present in the crystal lattice. mdpi.comresearchgate.net Such hydrogen bonding patterns are a common feature in the crystal structures of pyrimidinedione derivatives and play a crucial role in the formation of their solid-state architecture.

Interactive Crystallographic Data Table for a this compound Analog

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate mdpi.comresearchgate.net | Triclinic | P1 | 7.1310 | 9.8571 | 9.9160 | 92.921 | 101.916 | 109.912 |

Computational and Theoretical Investigations of 6 Methylamino Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to pyrimidine (B1678525) derivatives to elucidate their chemical nature, stability, and reactivity. mdpi.comresearchgate.net Such studies typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties. researchgate.net

Conformational Analysis and Molecular StabilityConformational analysis is performed to identify the most stable three-dimensional structure of a molecule, known as the global minimum on the potential energy surface. For pyrimidine derivatives, this involves calculating the energies of different spatial arrangements (conformers) that arise from the rotation around single bonds. The stability of the molecule is directly related to this optimized geometry.mendeley.com

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ripublication.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap suggests the molecule is more reactive. wjarr.com For various pyrimidine derivatives, DFT calculations have been used to determine these energy values and predict the molecule's kinetic stability. researchgate.netwjarr.comresearchgate.net

Table 1: Representative HOMO-LUMO Data for a Pyrimidine Derivative The following data is for 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], a related compound, as specific values for 6-(methylamino)pyrimidine-2,4(1H,3H)-dione were not found in the searched literature.

| Parameter | Energy (eV) |

| EHOMO | -6.11 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.33 |

Data sourced from a study on a complex pyrimidine derivative, illustrating the typical outputs of such an analysis. researchgate.net

Electrostatic Potential Mapping and Chemical Reactivity DescriptorsA Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.wjarr.comnumberanalytics.comRegions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.mdpi.comresearchgate.netIn studies of pyrimidine derivatives, MEP maps have shown that negative potentials are often located around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms.mdpi.com

From HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Hardness (η): Resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. wjarr.com

Softness (σ): The reciprocal of hardness; a measure of the molecule's polarizability. wjarr.com

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. wjarr.com

These descriptors are frequently calculated for pyrimidine derivatives to compare their reactivity profiles. mdpi.comwjarr.com

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to analyze the dynamic behavior of a compound, such as its conformational changes and its interactions with other molecules, like solvent or a biological receptor. researchgate.netresearchgate.net For pyrimidine derivatives with potential therapeutic applications, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net The simulation can reveal how the compound and its target protein behave and interact in a dynamic environment, providing insights into the stability of hydrogen bonds and other intermolecular forces over a period of nanoseconds. researchgate.net

Quantum Chemical Calculations for Thermodynamic Parameters

Quantum chemical methods, particularly DFT, can be used to calculate various thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). mdpi.comjournalijar.com These parameters are essential for understanding the stability of a compound and the energetics of chemical reactions in which it might participate. Calculations are typically performed for the optimized molecular structure, and vibrational frequency analysis is necessary to compute these thermodynamic functions. While experimental thermochemical data for some related pyrimidine structures may be available in databases like the NIST WebBook, computational methods allow for the prediction of these properties for novel or less-studied compounds. mdpi.comnist.gov

In Silico Approaches for Predicting Biological Activities and Interactions

In silico methods encompass a variety of computational techniques used to predict the biological activity of molecules, thereby streamlining the drug discovery process. These approaches are widely used for pyrimidine derivatives due to their broad range of pharmacological activities. nih.govnih.govnih.gov

One of the most common techniques is molecular docking , which predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov The strength of the interaction is estimated using a scoring function, which provides a binding energy value. researchgate.net Studies on pyrimidine derivatives have used docking to explore their potential as antimicrobial, anticancer, and antiviral agents. mdpi.comresearchgate.netnih.gov

Other important in silico assessments include the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comresearchgate.net These predictions help to evaluate the drug-likeness of a compound, assessing whether it has favorable pharmacokinetic and safety profiles. For instance, Lipinski's Rule of Five is a commonly used guideline to evaluate whether a chemical compound is likely to be an orally active drug in humans. nih.govresearchgate.net

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein.

Research on pyrimidine derivatives has identified several potential biological targets. For instance, various heterocyclic compounds containing the pyrimidine moiety have demonstrated a broad spectrum of pharmacological activities. nih.gov Molecular docking studies on a derivative of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione showed a high binding affinity for antibacterial and antimalarial protein targets. nih.govresearchgate.net Specifically, a low binding energy of -7.97 kcal/mol and an inhibition constant of 1.43 µM were observed for an antibacterial target, with the stability of the complex being reinforced by four conventional hydrogen bonds. nih.govresearchgate.net

Given that this compound has been investigated for its kinase inhibitory activity, key biological targets for molecular docking studies would include cyclin-dependent kinase 2 (CDK2) and FMS-like tyrosine kinase 3 (FLT3). smolecule.com Docking simulations would elucidate the binding interactions of the compound within the ATP-binding pocket of these kinases, providing a rationale for its inhibitory activity. The pyrimidine-2,4-dione core can act as a scaffold for hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

| Potential Biological Target | Target Class | Rationale for Investigation | Exemplary Docking Score (kcal/mol) for a Pyrimidine Derivative researchgate.net |

|---|---|---|---|

| Antibacterial Proteins (e.g., DNA gyrase) | Enzyme | Broad antimicrobial activity of pyrimidine derivatives. nih.gov | -7.97 |

| Antimalarial Proteins (e.g., Plasmepsin) | Enzyme | Observed antimalarial activity in related compounds. researchgate.net | -5.86 |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | Known inhibitory activity of this compound. smolecule.com | N/A |

| FMS-like Tyrosine Kinase 3 (FLT3) | Kinase | Known inhibitory activity of this compound. smolecule.com | N/A |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Enzyme | Inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

While specific QSAR studies on this compound are not extensively documented in the literature, the methodology has been successfully applied to other pyrimidine derivatives. For example, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors demonstrated the utility of this approach. openrepository.com In such a study, a dataset of compounds with known inhibitory activities (expressed as pIC50 values) is used to develop a model based on various molecular descriptors. These descriptors can include physicochemical properties, electronic properties, and topological indices.

A hypothetical QSAR study on this compound and its derivatives as kinase inhibitors would involve synthesizing a library of analogues with variations at different positions of the pyrimidine ring and the methylamino group. The inhibitory activity of these compounds against a specific kinase would be determined experimentally. Subsequently, a QSAR model would be built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the structural features with the observed activity. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent inhibitors.

| Descriptor Type | Examples of Descriptors | Potential Influence on Kinase Inhibitory Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and charge-transfer interactions with the target protein. |

| Steric | Molecular volume, Surface area | Affects the fit of the ligand within the binding pocket. |

| Hydrophobic | LogP | Influences hydrophobic interactions with nonpolar residues in the active site. |

| Topological | Wiener index, Kier & Hall indices | Describes molecular branching and shape, which can impact binding. |

Free Energy Perturbation Simulations for Ligand-Target Binding

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate free energy differences between two states, such as the binding of two different ligands to a protein. wikipedia.org FEP simulations provide a more accurate prediction of binding affinities compared to molecular docking, as they account for the dynamic nature of the system and include entropy effects.

The application of FEP to this compound would involve creating a thermodynamic cycle to calculate the relative binding free energy (ΔΔG) of a series of its derivatives to a specific biological target, for instance, CDK2. This is achieved by simulating the "mutation" of one ligand into another in both the solvated state and when bound to the protein. wikipedia.org For the calculations to converge properly, the perturbation is typically divided into a series of smaller, non-physical intermediate steps or "windows". wikipedia.org

While computationally intensive, FEP simulations can provide highly valuable data for lead optimization in drug discovery. For this compound, FEP could be employed to predict the impact of specific chemical modifications on its binding affinity to a target kinase. This would allow for the prioritization of the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. The accuracy of FEP calculations is, however, highly dependent on the quality of the force field used and the extent of sampling.

| Computational Method | Primary Output | Key Strengths | Key Limitations |

|---|---|---|---|

| Molecular Docking | Binding pose and scoring function value | Fast; good for virtual screening of large libraries. | Scoring functions are often inaccurate; treats molecules as rigid or semi-flexible. |

| QSAR | A mathematical model to predict activity | Useful for predicting the activity of new compounds and identifying key structural features. | Predictive power is limited to the chemical space of the training set. |

| Free Energy Perturbation (FEP) | Relative binding free energy (ΔΔG) | High accuracy in predicting binding affinities; accounts for dynamic effects. | Computationally very expensive; sensitive to force field parameters and sampling. |

Biological Activities and Pharmacological Relevance of 6 Methylamino Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of pyrimidine-2,4(1H,3H)-dione have been extensively studied for their potential as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. researchgate.net

Antibacterial Efficacy Studies

The antibacterial potential of pyrimidine-2,4-dione derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, novel pyrimidine-2,4-dione derivatives were synthesized and screened for their antibacterial activity using the Kirby-Bauer disc diffusion method. researchgate.net The results indicated that certain derivatives displayed notable activity against Bacillus subtilis (a Gram-positive bacterium), while others were more effective against Escherichia coli (a Gram-negative bacterium). researchgate.net

Another study focused on the synthesis of pyrano[2,3-d]pyrimidinone carbonitrile derivatives and their evaluation as antibacterial agents. One particular compound, 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dione, demonstrated significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 7.81 μg/mL. researchgate.net This compound also showed potent activity against methicillin-resistant S. aureus (MRSA) with an MIC value of 3.91 μg/mL. researchgate.net

Furthermore, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antibacterial properties. rsc.org Some of these compounds showed promising activity when compared to the standard drug ciprofloxacin. ias.ac.in The introduction of different substituents on the pyrimidine (B1678525) ring has been shown to significantly influence the antibacterial spectrum and potency.

| Compound | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| OBP01 | B. subtilis | Zone of Inhibition: 9 mm | researchgate.net |

| OBP02 | B. subtilis | Zone of Inhibition: 8 mm | researchgate.net |

| OBP03 | E. coli | Zone of Inhibition: 10 mm | researchgate.net |

| 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dione | MRSA | MIC: 3.91 μg/mL | researchgate.net |

Antitubercular Activity Assessments

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. springernature.com Pyrimidine derivatives have emerged as a promising class of compounds in this regard. nih.gov A study involving the screening of a bioactive compound library identified ceritinib (B560025), a compound containing a pyrimidine nucleus, as having activity against M. tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 9.0 mM. springernature.com This discovery prompted the synthesis and evaluation of novel ceritinib derivatives, with some demonstrating enhanced antitubercular activities. springernature.com Specifically, substitutions at the 4-position of the pyrimidine ring were found to drastically affect antimycobacterial activity. springernature.com

Further research has explored various pyrimidine-containing compounds for their potential to inhibit the growth of M. tuberculosis. nih.gov Studies have shown that certain 6-dialkylaminopyrimidine carboxamides exhibit potent antitubercular activity. acs.org In an assessment of newly synthesized pyrimidine derivatives, several compounds, including those designated TAG4, TAG6, and TAG8, demonstrated antibacterial activity comparable to the standard drug isoniazid. antibiotics-chemotherapy.ru

Antifungal Properties

In addition to their antibacterial and antitubercular activities, pyrimidine-2,4-dione derivatives have been investigated for their antifungal properties. researchgate.net A study on novel pyrimidine-2,4-diones revealed that some of these compounds exhibited better antifungal activity than others when tested against Aspergillus niger and Penicillium marneffei. researchgate.net

In a separate investigation, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi. nih.gov Notably, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide displayed superior antifungal activity against Phomopsis sp., with 100% inhibition compared to 85.1% for the standard, Pyrimethanil. nih.gov The latter compound exhibited an excellent EC50 value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). nih.gov

| Compound | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| OBP03 | A. niger | Zone of Inhibition: 7 mm | researchgate.net |

| OBP03 | P. marneffei | Zone of Inhibition: 8 mm | researchgate.net |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50: 10.5 μg/ml | nih.gov |

Anticancer and Antitumor Potential

The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes pyrimidine derivatives prime candidates for development as anticancer agents. mdpi.com They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and interference with nucleic acid synthesis. mdpi.comnih.gov

Inhibition of Cell Cycle Regulation Enzymes (e.g., Cyclin-Dependent Kinase 2)

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their inhibition is a promising strategy for cancer treatment. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors. nih.gov A study on novel aminopyrimidine-2,4-diones found that these compounds could act as dual-target inhibitors of BRD4 and PLK1, both of which are critical for cell cycle progression. nih.gov Inhibition of these proteins can lead to cell cycle arrest, typically in the G0/G1 or G2/M phase. nih.gov

Further research into thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has shown their ability to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov This effect is mediated through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

| Compound | Enzyme/Target | Activity/Measurement | Reference |

|---|---|---|---|

| Compound 15 (a pyrazolo[3,4-d]pyrimidine derivative) | CDK2/cyclin A2 | IC50: 0.061 ± 0.003 µM | nih.gov |

Antimetabolite Activity and Interference with Nucleic Acid Synthesis

As structural analogues of the pyrimidine bases in nucleic acids, certain pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA and thereby inhibiting cell division. mdpi.com This is a well-established mechanism for several clinically used anticancer drugs, such as 5-fluorouracil (B62378). mdpi.com

Derivatives of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione have been designed and synthesized as antitumor agents that function by elevating the production of reactive oxygen species (ROS), which in turn induces apoptosis (programmed cell death). rsc.org One such compound, XS23, demonstrated excellent proliferative activity against multiple tumor cell lines and was shown to inhibit tumor cell migration and proliferation in a concentration-dependent manner in A375 cells. rsc.org

In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

Derivatives of the pyrimidine-2,4(1H,3H)-dione core structure have demonstrated significant potential as anticancer agents in preclinical studies. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown remarkable cytotoxicity against specific cancer cell lines. For instance, certain compounds in this class exhibited potent activity against the MCF-7 human breast cancer cell line and the HepG2 human liver cancer cell line. rsc.org One particular derivative demonstrated an IC50 value of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. rsc.org Another compound from the same series showed IC50 values of 1.31 μM and 0.99 μM against MCF-7 and HepG2 cells, respectively. rsc.org Further investigation revealed that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their potential as targeted chemotherapeutic agents. rsc.org

Similarly, studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share a fused pyrimidine ring system, have identified compounds with notable antiproliferative effects. One derivative displayed a potent antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. mdpi.com Another related compound showed a high selective index of 19.3 for MCF-7 cells, indicating a degree of specificity for cancer cells over normal cells. mdpi.com The antiproliferative activity of halogenated thieno[3,2-d]pyrimidines has also been documented, with some compounds inducing apoptosis in leukemia cell lines. nih.gov

While direct cytotoxic data for 6-(methylamino)pyrimidine-2,4(1H,3H)-dione itself is not extensively detailed in the reviewed literature, a related uracil (B121893) metabolite, 6-amino-5-formyl-methylamino-1,3-dimethyl uracil, was found to have minimal cytotoxic action in several murine and human cancer cell lines at concentrations up to 60 micrograms/ml. nih.gov This suggests that specific structural modifications to the core are crucial for potent antiproliferative activity.

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrido[2,3-d]pyrimidine Derivative 1 | MCF-7 | 0.57 |

| HepG2 | 1.13 | |

| Pyrido[2,3-d]pyrimidine Derivative 2 | MCF-7 | 1.31 |

| HepG2 | 0.99 | |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 |

Antiviral Activity Research (e.g., HIV-1)

The pyrimidine-2,4(1H,3H)-dione scaffold has been extensively explored in the quest for novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Derivatives of this core structure have been shown to inhibit various stages of the HIV-1 replication cycle.

HIV-1 integrase is a crucial enzyme that facilitates the integration of the viral DNA into the host cell's genome, a step known as strand transfer. Inhibiting this enzyme is a key strategy in antiretroviral therapy. nih.gov Several classes of compounds containing the pyrimidine-dione moiety have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs).

Derivatives such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as dual inhibitors of both HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that the introduction of lipophilic alkyl groups at certain positions can enhance their selectivity for integrase. nih.gov Further modifications, such as the addition of carboxamido chains, have led to compounds with low micromolar anti-HIV-1 activities. nih.gov Bicyclic pyrimidinone and pyrido[1,2-a]pyrimidin-4-one scaffolds have also been developed from the N-methylpyrimidinone structure, demonstrating nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov

HIV-1 reverse transcriptase (RT) is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activity. mdpi.com The RNase H domain is responsible for degrading the viral RNA template during reverse transcription, a process essential for viral replication. mdpi.comnih.gov While many RT inhibitors target the polymerase function, the RNase H domain represents a distinct and validated target for antiretroviral drug development. mdpi.comrutgers.edu

The 3-hydroxypyrimidine-2,4-dione (HPD) core has proven to be a versatile scaffold for designing inhibitors of HIV-1 RT-associated RNase H. nih.govresearchgate.net By modifying this core, researchers have developed potent inhibitors. For example, 6-arylthio-3-hydroxypyrimidine-2,4-diones have been shown to potently inhibit HIV-1 RT-associated RNase H and exhibit antiviral activity. nih.gov Similarly, pyridopyrimidinone derivatives have been optimized to act as inhibitors of HIV-1 RNase H. nih.gov These inhibitors are designed to chelate the two essential metal ions in the RNase H active site, thereby blocking its enzymatic function. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Pyrimidine-dione Derivatives

| Compound Class | Target | Activity |

|---|---|---|

| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Integrase & RNase H | Low micromolar anti-HIV-1 activity |

| Bicyclic Pyrimidinones | Integrase | Nanomolar inhibition of HIV-1 infection |

| 6-Arylthio-3-hydroxypyrimidine-2,4-diones | RNase H | Potent inhibition and antiviral activity |

| Pyridopyrimidinones | RNase H | Optimized for potency |

Enzyme Inhibition Studies (beyond Antiviral Targets)

The therapeutic potential of this compound and its derivatives extends beyond antiviral and anticancer applications to the inhibition of other crucial enzymes involved in various disease pathways.

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. orscience.ru Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies. wikipedia.org Many DHFR inhibitors contain a 2,4-diamino-pyrimidine ring. researchgate.net While the core structure of this compound differs, the broader class of pyrimidine derivatives has been extensively studied for DHFR inhibition. researchgate.netnih.gov For example, pyrazolo[3,4-d]pyrimidine analogues have been synthesized and shown to inhibit human DHFR at low micromolar concentrations. nih.gov

Thymidylate synthase (TSase) is another critical enzyme in DNA biosynthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgmdpi.com Inhibition of TSase leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. wikipedia.org This makes TSase a significant target in cancer chemotherapy. nih.gov While specific studies on this compound as a TSase inhibitor were not prominent in the reviewed literature, the pyrimidine scaffold is a common feature in many known TSase inhibitors.

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound structure serves as a key intermediate in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a central component of the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.

Beyond its role as a precursor, the pyrimidine-dione scaffold itself is found in compounds that inhibit various kinases. For instance, derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone have shown inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase implicated in several diseases, including neurodegenerative disorders. researchgate.net Furthermore, novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. rsc.org Certain derivatives exhibited potent PIM-1 kinase inhibition with IC50 values in the nanomolar range (e.g., 11.4 nM and 17.2 nM). rsc.org

Table 3: Kinase Inhibition by Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 |

|---|---|---|

| Pyrido[2,3-d]pyrimidine Derivative 1 | PIM-1 | 11.4 nM |

| Pyrido[2,3-d]pyrimidine Derivative 2 | PIM-1 | 17.2 nM |

| 6-Amino-4-(pyrimidin-4-yl)pyridone Derivatives | GSK-3β | Activity demonstrated |

Receptor Binding Studies and Ligand Interactions

The this compound scaffold and its derivatives have been the subject of numerous receptor binding studies, revealing their potential to interact with various receptor families. These investigations are crucial for understanding the pharmacological profile of these compounds and their potential therapeutic applications.

Adenosine (B11128) Receptor Antagonism (e.g., A1 Adenosine Receptor)

The pyrimidine core is a key feature in a number of compounds designed as adenosine receptor antagonists. nih.gov Research has demonstrated that 2,4,6-trisubstituted pyrimidines can exhibit high affinity for the A1 adenosine receptor. nih.gov For example, compound 30 (LUF 5735), an N-(4,6-diphenylpyrimidin-2-yl)butyramide, was found to have a Ki of 4 nM for the A1 receptor, with high selectivity over other adenosine receptor subtypes. nih.gov

Further studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles have also identified potent and selective A1 antagonists. The introduction of a methyl group at the exocyclic amino group was found to be a key determinant for A1 receptor selectivity. acs.org These findings highlight the potential for derivatives of this compound to be developed as selective A1 adenosine receptor antagonists.

Ionotropic Glutamate (B1630785) Receptor Ligand Affinity (e.g., GluK1)

Derivatives of pyrimidine-2,4-dione have been identified as potent and selective ligands for kainate receptors, a subtype of ionotropic glutamate receptors. Specifically, these compounds have shown notable affinity for the GluK1 subunit. nih.govnih.gov

A key example is the antagonist (S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxythiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, also known as UBP310 . nih.gov Radioligand binding studies using [3H]UBP310 have demonstrated its high affinity for the human recombinant GluK1 receptor, with a dissociation constant (KD) of 21 ± 7 nM. nih.gov In contrast, it showed no specific binding to the GluK2 subunit. nih.gov While it did bind to the GluK3 subunit, its affinity was significantly lower (KD = 0.65 ± 0.19 μM), indicating a roughly 30-fold selectivity for GluK1 over GluK3. nih.gov The development of radiolabeled versions of such compounds, like [3H]-NF608, a selective GluK1 radioligand, has been instrumental in characterizing the pharmacology of these receptors. researchgate.netdtu.dk

Below is a table summarizing the binding affinities of UBP310 for different kainate receptor subunits.

| Receptor Subunit | Binding Affinity (KD) | Reference |

| GluK1 | 21 ± 7 nM | nih.gov |

| GluK2 | No specific binding | nih.gov |

| GluK3 | 0.65 ± 0.19 μM | nih.gov |

Gonadotropin-Releasing Hormone Receptor Interactions

The pyrimidine-2,4-dione scaffold is a core component of several non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov This is exemplified by the development of uracil derivatives as potent and orally available GnRH receptor antagonists. The addition of a methyl group at the 6-position of the uracil core was found to enhance binding affinity, possibly by forcing an adjacent phenyl ring into a perpendicular conformation that favors a π-π interaction with the receptor. nih.gov

Furthermore, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been extensively explored as GnRH receptor antagonists. researchgate.netresearchgate.net Compounds such as sufugolix (B1681177) and relugolix, which are based on this scaffold, have demonstrated potent in vitro and in vivo GnRH antagonistic activity. researchgate.netresearchgate.net A novel series of mono- and diaminopyrimidines has also been shown to potently displace radiolabeled GnRH analogues from human and rat GnRH receptors and to antagonize GnRH-stimulated responses both in vitro and in vivo. nih.gov These findings collectively indicate that derivatives of this compound are promising candidates for the development of GnRH receptor antagonists.

Anti-inflammatory and Other Pharmacological Activities

The pyrimidine-2,4-dione nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a range of pharmacological activities, most notably anti-inflammatory effects. nih.govresearchgate.netnih.govnih.govhumanjournals.com

Derivatives of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. nih.gov This effect was linked to the direct inhibition of cyclooxygenase-2 (COX-2) activity, without affecting the expression of the enzyme. nih.gov Certain compounds in this series also demonstrated inhibitory activity against both COX-1 and COX-2 in human monocytes, with some showing selectivity for COX-2. nih.gov

In another study, pyrimidine-2,4-dione derivatives were developed as potent P2X7 receptor antagonists, with IC50 values in the low nanomolar range (10-30 nM). nih.govcornell.edu The P2X7 receptor is involved in inflammatory responses, and its antagonism can lead to a reduction in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govcornell.edu The trifluoromethyl-chloro benzoyl derivative 18m and adamantyl carbonyl derivatives 19g-19i and 19k were particularly effective. nih.gov

More recently, morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org The compounds 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4 ) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8 ) were found to be highly active, inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations. rsc.org These compounds were also shown to significantly reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and COX-2. rsc.org

The table below summarizes the anti-inflammatory activities of selected pyrimidine derivatives.

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines | Inhibition of PGE2 generation via COX-2 inhibition | Potent inhibitors in murine macrophages; some show COX-2 selectivity. | nih.gov |

| Pyrimidine-2,4-dione derivatives | P2X7 receptor antagonism | IC50 values of 10-30 nM; inhibition of IL-1β release. | nih.govcornell.edu |

| Morpholinopyrimidine derivatives (V4 , V8 ) | Inhibition of NO, iNOS, and COX-2 expression | Significant reduction of inflammatory mediators in LPS-stimulated macrophages. | rsc.org |

Investigations into Plant Growth Stimulating Action

The application of pyrimidine derivatives in agriculture as plant growth regulators has been an area of active research. auctoresonline.orgrajpub.comresearchgate.net These compounds have shown phytohormone-like effects, influencing various aspects of plant growth and development. researchgate.net

Studies have shown that pyrimidine derivatives can positively affect the growth of wheat (Triticum aestivum L.). auctoresonline.orgrajpub.comresearchgate.net When applied at a concentration of 10^-7 M in a water solution, these compounds promoted the growth and development of both the shoot and root systems of wheat plants during their vegetative period. rajpub.comresearchgate.net The regulatory activity was found to be dependent on the specific substituents on the pyrimidine ring. rajpub.comresearchgate.net For instance, certain derivatives increased the number and length of roots in 6-week-old wheat plants by 15-28% compared to controls. researchgate.net

The effects of pyrimidine derivatives are not limited to wheat. In studies with tomato (Solanum lycopersicum L.), these compounds, at a concentration of 10^-8 M, demonstrated a significant increase in the total number and length of roots, with increases ranging from 29-255% and 23-255% respectively, compared to untreated controls. researchgate.net Furthermore, these derivatives also led to an increase in the content of photosynthetic pigments, including chlorophyll (B73375) a, chlorophyll b, and carotenoids. researchgate.net

Derivatives of sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur, have also been investigated for their growth-regulating properties in sorghum (Sorghum bicolor (L.) Moench). botanyjournals.com Seed treatment with these compounds at a 10^-7 M concentration resulted in improved growth and productivity, with increases in average root length (12-87%) and fresh plant weight (7-67%) compared to controls. botanyjournals.com

These findings suggest that the pyrimidine scaffold, from which this compound is derived, holds significant potential for the development of novel plant growth regulators.

Structure Activity Relationship Sar Studies of 6 Methylamino Pyrimidine 2,4 1h,3h Dione Analogs

Influence of Substituents on the Pyrimidinedione Core on Biological Activity

The biological profile of pyrimidinedione derivatives is highly dependent on the nature and position of substituents on the core ring. nih.gov Modifications at the nitrogen and carbon atoms of the heterocyclic system can significantly alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

Systematic modifications at various positions of the pyrimidinedione ring have revealed critical insights into their SAR.

N1 and N3 Positions: Alkylation at the N1 and N3 positions is a common strategy to modulate the physicochemical properties of uracil (B121893) analogs. For instance, the introduction of alkyl groups at N1 can influence the compound's lipophilicity and metabolic stability. In a series of 5-cinnamoyl-6-aminouracils, methylation at both N1 and N3 positions was a feature of the most active compound against P388 leukemia, suggesting that substitution at these positions is well-tolerated and can be beneficial for activity. nih.gov

C5 Position: The C5 position of the uracil ring is a frequent site for modification. The introduction of bulky and lipophilic groups at this position can lead to enhanced biological activity. For example, 5-cinnamoyl-6-aminouracil derivatives have been explored as anticancer agents, where the cinnamoyl group at C5 is crucial for their proposed mechanism of action involving DNA intercalation. nih.gov In other studies, the introduction of an arylazo group at the C5 position of 6-aminouracil (B15529) has been used to create chromophoric nucleoside analogs, indicating the versatility of this position for introducing diverse substituents. researchgate.netnih.gov

C6 Position: The substituent at the C6 position plays a pivotal role in defining the biological activity. The amino group at this position serves as a versatile handle for introducing a wide array of side chains and heterocyclic systems. scirp.org For example, attaching hydrophilic side chains, such as morpholinoethylamino or piperidinoethylamino groups, to the 6-amino group of 5-cinnamoyl-1,3-dimethyluracil resulted in compounds with in vitro cytotoxic activity against L1210 leukemia. nih.gov This highlights that while the core scaffold is essential, modifications at the C6-amino group are critical for tuning the pharmacological profile.

| Position | Modification | Observed Effect on Biological Activity | Reference Compound(s) |

|---|---|---|---|

| N1, N3 | Dimethylation | Feature of active anticancer compound (P388 leukemia) | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil nih.gov |

| C5 | Cinnamoyl group | Essential for anticancer activity (proposed DNA intercalation) | 5-Cinnamoyl-6-aminouracils nih.gov |

| C6 | (2-morpholinoethyl)amino side chain | Conferred cytotoxic activity (L1210 leukemia) | 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil nih.gov |

| C6 | (2-piperidinoethyl)amino side chain | Conferred cytotoxic activity (L1210 leukemia) | 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil nih.gov |

The 6-amino group is a key pharmacophoric feature, and its N-alkylation, such as in 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, can significantly impact biological activity. N-methylation can alter a compound's hydrogen bonding capacity, pKa, lipophilicity, and metabolic stability. For instance, in a study of norbelladine (B1215549) derivatives, N-methylation led to an increased selectivity for antiviral activity against HIV-1 and was shown to be important for butyrylcholinesterase inhibition. mdpi.com In another series of antibacterial pyrimidines, compounds bearing an N-methylbenzylamino group at C5 showed better activity than their non-methylated counterparts. nih.gov While direct SAR studies comparing 6-methylamino to 6-amino pyrimidinediones are not extensively detailed in the provided context, the general findings suggest that N-methylation of an exocyclic amino group is a valid strategy for modulating biological activity. The methyl group can provide favorable hydrophobic interactions within a target's binding pocket and can protect the amino group from metabolic degradation.

Fusing other heterocyclic or aromatic rings to the pyrimidinedione core creates rigid, planar systems with expanded surface areas, often leading to enhanced biological activity through improved target binding. Similarly, the introduction of aromatic substituents can provide critical interactions with target proteins.

Fused Ring Systems: Pyrido[2,3-d]pyrimidines, formed by fusing a pyridine (B92270) ring to the pyrimidine-2,4-dione core, are a well-known class of kinase inhibitors. mdpi.com The fusion creates a scaffold that can mimic the purine (B94841) core of ATP, enabling competitive inhibition of kinases. For example, in a series of pyrido[2,3-d]pyrimidines designed as dual VEGFR-2/HER-2 inhibitors, the fused ring system was essential for activity, with specific substitutions on the appended rings fine-tuning the potency. mdpi.com Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, where the fused pyran ring system contributes to binding at the enzyme's active site. rsc.org

Aromatic Substituents: The nature and substitution pattern of aromatic rings appended to the pyrimidinedione scaffold are critical determinants of activity. In a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, an unsubstituted phenyl ring was found to be favorable for cytotoxicity. nih.gov The introduction of an electron-withdrawing nitro group on the phenyl ring decreased cytotoxic activity, while an electron-donating methoxy (B1213986) group resulted in lower inhibitory activity against BRD4 and PLK1 enzymes compared to the unsubstituted analog. nih.gov In another study on 6-chloro-5-phenylpyrimidines, the substitution pattern on the C5-phenyl ring was crucial for anticancer activity. nih.gov These findings underscore the importance of electronic and steric effects of aromatic substituents in modulating target interactions.

| Structural Feature | Example Scaffold | Biological Target/Activity | Key SAR Finding |

|---|---|---|---|

| Fused Ring System | Pyrido[2,3-d]pyrimidine (B1209978) | VEGFR-2/HER-2 Inhibition | Fused system is crucial; substitutions on appended rings modulate potency. mdpi.com |

| Fused Ring System | Pyrano[2,3-d]pyrimidine | PARP-1 Inhibition | Addition of an extra fused heterocycle enhanced activity. rsc.org |

| Aromatic Substituent | 5-(Phenyl ethylidene)aminopyrimidine-2,4-dione | Cytotoxicity | Electron-withdrawing groups (e.g., NO2) on the phenyl ring decreased activity. nih.gov |

| Aromatic Substituent | 6-Chloro-5-phenylpyrimidine | Anticancer | Substitution on the C5-phenyl ring is critical for activity. nih.gov |

Stereochemical Considerations and their Contribution to Pharmacological Profiles

Chirality can play a crucial role in the biological activity of therapeutic agents, as stereoisomers can exhibit different binding affinities for chiral biological targets like enzymes and receptors. nih.gov While many simple pyrimidinedione analogs are achiral, the introduction of chiral centers, for instance in substituents at the N1, N3, C5, or C6 positions, can lead to stereospecific activity.

In the development of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine as a potent LRRK2 inhibitor, the specific stereochemistry of a substituent was found to be critical for achieving high potency and selectivity. nih.gov Similarly, a study on nature-inspired 3-Br-acivicin isomers demonstrated that only isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effect. nih.gov Although specific studies focusing on the stereochemistry of this compound analogs were not prominent in the reviewed literature, these examples from related heterocyclic compounds highlight the principle that when chiral centers are present, the stereochemical configuration is a critical parameter in SAR and can profoundly influence the pharmacological profile.

Correlation between Computational Predictions and Experimental SAR Data

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for understanding and predicting the biological activity of novel compounds, thereby rationalizing experimental SAR data. nih.govremedypublications.com

Molecular Docking: Molecular docking simulations are frequently used to predict the binding mode of ligands within the active site of a biological target. In the study of pyrano[2,3-d]pyrimidine 2,4-dione derivatives as PARP-1 inhibitors, docking studies revealed that the scaffold is important for interactions with key amino acids in the nicotinamide (B372718) (NI) site of the enzyme. rsc.org For a series of aminopyrimidine-2,4-diones as BRD4/PLK1 inhibitors, docking showed that the pyrimidine-dione core was embedded between key amino acids Tyr97 and Pro82, forming hydrophobic interactions, while an unsubstituted phenyl moiety was buried deep into the binding pocket. nih.gov These computational insights align with the experimental findings that these structural features are important for activity.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models help to identify the key physicochemical properties (e.g., electronic, steric, and lipophilic) that govern activity. For various pyrimidine (B1678525) derivatives, QSAR studies have successfully created models that predict antimicrobial or anticancer activity. nih.govresearchgate.netnih.gov For instance, a QSAR study on thienopyrimidines as antimicrobial agents generated a predictive model with a high correlation coefficient (r²), indicating that the model could reliably explain the variance in biological activity based on structural descriptors. researchgate.net Such models can guide the design of new analogs with potentially improved activity by optimizing the identified important parameters.

The synergy between computational predictions and experimental testing is a cornerstone of modern drug discovery. Docking and QSAR studies provide a molecular-level rationale for observed SAR, helping to explain why certain substituents enhance activity while others diminish it, and guiding the synthetic focus toward more promising chemical space. remedypublications.commdpi.comresearchgate.net

Molecular Mechanisms of Action and Target Identification for 6 Methylamino Pyrimidine 2,4 1h,3h Dione

Elucidation of Specific Biological Targets

Direct and specific biological targets of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione itself are not extensively characterized in publicly available research. Its principal role is that of a scaffold or precursor, most notably for the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. nih.gov The pyrimidine-2,4-dione core is a foundational structure for a multitude of derivatives that have been designed and synthesized to interact with a wide array of biological targets.

The exploration of analogs built upon the pyrimidine-2,4-dione scaffold has revealed a broad target space. These targets are diverse and are implicated in various aspects of cell signaling, proliferation, and survival. Detailed investigations into these derivatives have identified interactions with several key protein families, as summarized in the table below.

| Target Protein/Family | Compound Class (Analog) | Therapeutic Area |

| MEK1 / MEK2 | Pyrido[4,3-d]pyrimidines (e.g., Trametinib) nih.gov | Cancer |

| BRD4 / PLK1 | 5-arylethylidene-aminopyrimidine-2,4-diones mdpi.comnih.gov | Cancer |

| PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-diones rsc.orgnih.gov | Cancer |

| eEF-2K | Pyrido[2,3-d]pyrimidine-2,4-diones nih.gov | Cancer |

| Mps1 | Pyrido[3,4-d]pyrimidines mdpi.com | Cancer |

| d-dopachrome tautomerase (MIF2) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones acs.orgnih.gov | Cancer |

Biochemical Pathways Modulated by this compound and its Analogs

The biochemical influence of this compound and its derivatives spans several critical cellular processes, from the fundamental synthesis of macromolecules to the intricate regulation of cell signaling cascades.

As structural analogs of the natural pyrimidine (B1678525) nucleobases (uracil, cytosine, and thymine), pyrimidine derivatives can function as antimetabolites that interfere with the synthesis and function of nucleic acids. nih.govnih.gov These compounds can impede DNA and RNA synthesis through several mechanisms, including the inhibition of essential enzymes required for nucleotide production or by being incorporated into DNA or RNA, which can lead to DNA damage and the induction of apoptosis. wikipedia.org

While direct studies on this compound are limited, research on the closely related compound, 6-methyluracil (B20015), has shown effects on DNA synthesis. In one study, therapeutic administration of a 6-methyluracil complex to rats following chemical damage significantly increased the in vitro incorporation of radiolabeled thymidine (B127349) into the DNA of bone-marrow cells. nih.gov This suggests that the 6-methyluracil scaffold may play a role in modulating DNA synthesis or repair pathways, a characteristic feature of pyrimidine antimetabolites. wikipedia.orgnih.gov

The regulation of protein synthesis is a critical control point in cell growth and proliferation, and its disruption is a valid therapeutic strategy. Certain analogs of this compound have been shown to modulate this pathway. Specifically, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov eEF-2K is a key enzyme that, when activated, phosphorylates and inactivates eukaryotic elongation factor-2 (eEF-2), thereby inhibiting the elongation step of protein synthesis. The study identified compounds within this class that significantly reduced eEF-2K activity in MDA-MB-231 breast cancer cells, demonstrating that the pyrimidine-dione scaffold can be tailored to target regulators of protein translation. nih.gov

The most significant mechanistic link for this compound is its role in the synthesis of Trametinib, a potent inhibitor of the RAF-MEK-ERK signaling pathway. nih.govportico.org This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS proteins, is a common driver in many human cancers. nih.gov Trametinib functions by inhibiting the kinase activity of MEK1 and MEK2, which prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling cascade that promotes cell proliferation. nih.gov

The utility of the pyrimidine-2,4-dione core extends to a wide range of analogs designed to inhibit various signaling pathways critical for cancer cell survival and proliferation.

Table of Research Findings on Signal Transduction Modulation by Analogs

| Analog Class | Specific Target/Pathway | Key Research Finding | Cell Lines/Model |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | RAF/MEK/ERK Pathway | Derivatives decreased the levels of phosphorylated ERK and MEK in a dose-dependent manner, suppressed cell migration, and induced apoptosis. nih.gov | MCF-7, A375, SK-MEL-2, SK-HEP-1 |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | d-dopachrome tautomerase (MIF2) / MAPK Pathway | A lead compound, 5d, induced cell cycle arrest via deactivation of the MAPK pathway, evidenced by reduced ERK phosphorylation. acs.orgnih.gov | A549 (Non-small cell lung cancer) |

| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Synthesized compounds acted as dual inhibitors, triggering apoptosis and halting the cell cycle at the G2/M phase. mdpi.comnih.gov | MDA-MB-231, HT-29, U-937 |

Chemoproteomic Analysis for Deconvolution of Cellular Targets

Chemoproteomics is a powerful large-scale analytical technique used to identify the direct protein targets of a small molecule within a complex biological system. This methodology typically involves synthesizing a chemical probe version of the compound of interest, which can then be used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.